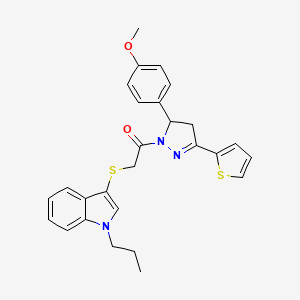![molecular formula C21H23F2N2O2+ B11217237 3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217237.png)
3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic structure with a fused imidazo[1,2-a]pyridine ring system. Let’s break down its name:
3-[4-(Difluoromethoxy)phenyl]: This part refers to a phenyl ring substituted with a difluoromethoxy group.
3-hydroxy-1-(3-methylphenyl): Here, we have a hydroxy group attached to the imidazo[1,2-a]pyridine ring, along with a methyl-substituted phenyl group.
2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: The core structure is an imidazo[1,2-a]pyridine ring, which is saturated (hexahydro) and carries a positive charge (1-ium).
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative processes can modify the phenyl rings or the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions may target functional groups like the nitro group or the iminium ion.
Substitution: Substituents on the phenyl rings can be replaced via nucleophilic substitution. Common reagents include Lewis acids, bases, and transition metal catalysts. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Researchers investigate this compound in several fields:
Medicine: Its potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: As a building block for designing new heterocyclic compounds.
Industry: Applications in materials science, such as OLEDs or semiconductors.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed studies are scarce.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H23F2N2O2+ |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H23F2N2O2/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3/q+1 |
InChI Key |
PROPKMANOPGBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11217154.png)
![7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11217156.png)
![3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11217164.png)
![6-(3-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11217171.png)
![6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217177.png)





![3-(1,3-benzodioxol-5-ylmethyl)-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217217.png)
![N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217222.png)
![6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11217228.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(pyridin-2-ylmethyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11217244.png)
